![molecular formula C7H8N4O B15213930 3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one CAS No. 62538-39-0](/img/structure/B15213930.png)
3,7-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is a heterocyclic compound that features a pyrazolo-pyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,7-dimethyl-1H-pyrazole with hydrazine derivatives, followed by cyclization to form the pyrazolo-pyridazine ring system . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo-pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
3,7-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features an additional triazole ring fused to the pyrazolo-pyrimidine core.
Uniqueness
3,7-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one is unique due to its specific ring structure and the presence of methyl groups at positions 3 and 7. This structural uniqueness contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
62538-39-0 |
|---|---|
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3,7-dimethyl-2,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-5-6(10-8-3)4(2)9-11-7(5)12/h1-2H3,(H,8,10)(H,11,12) |
Clé InChI |
UXVHPOZXCRDXIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C(=NNC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


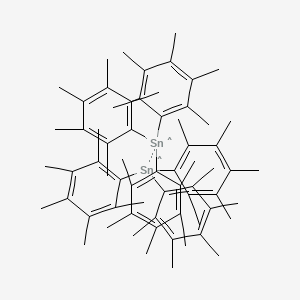

![N-(2-(2-Bromophenyl)benzo[d]oxazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B15213856.png)

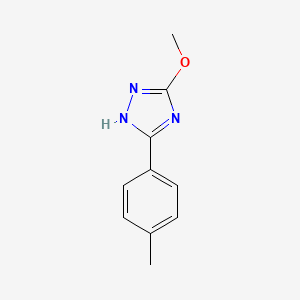
![N,N-Dimethyl-2-[1-[2-quinolinyl]ethylidene]hydrazinecarbothioamide](/img/structure/B15213872.png)
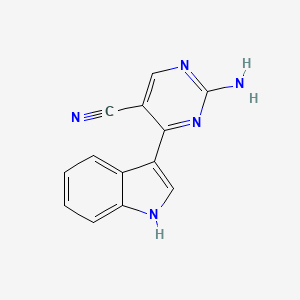
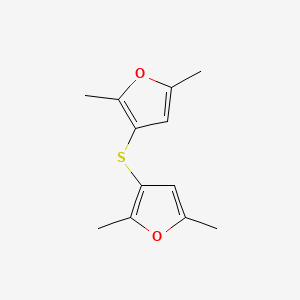
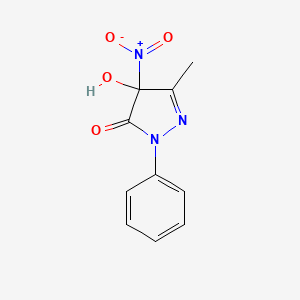
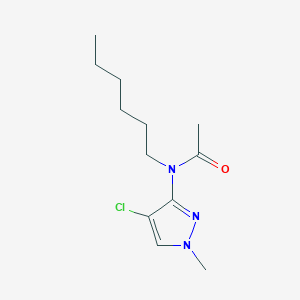
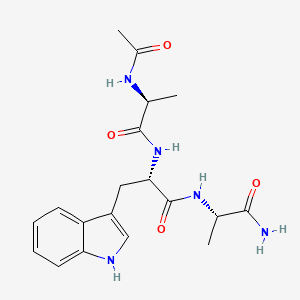

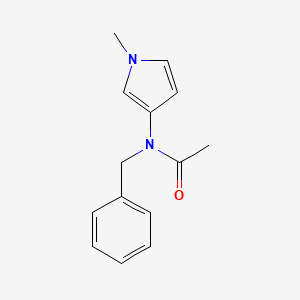
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B15213938.png)
